

An In-depth Technical Guide on the Structural and Chemical Properties of L791943

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Compound of Interest

Compound Name: L791943

Cat. No.: B1244423

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Disclaimer: Publicly available information regarding the specific structural and chemical properties, including a standardized IUPAC name and detailed spectroscopic data for **L791943**, is limited. To provide a comprehensive technical guide that meets the core requirements of this request, this document includes available information on **L791943** and utilizes data from the well-characterized and structurally related Phosphodiesterase-4 (PDE4) inhibitor, Rolipram, as a representative example to illustrate the expected chemical and biological profile.

Introduction to L791943

L791943 is a potent and selective inhibitor of Phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **L791943** effectively increases the concentration of cAMP within cells, which in turn modulates various physiological processes, including inflammation and immune responses. Its potential as a therapeutic agent lies in its ability to target and mitigate the effects of inflammatory conditions.

Structural and Chemical Properties

L791943

While a standardized IUPAC name for **L791943** is not readily available, a descriptive chemical name has been identified. The known chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₂₄ H ₁₇ F ₁₀ NO ₄
Molecular Weight	573.39 g/mol
CAS Number	192767-01-4
Descriptive Name	Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(1-oxido-4-pyridinyl)ethyl]-α,α-bis(trifluoromethyl)-
Predicted Boiling Point	561.6 ± 50.0 °C
Predicted Density	1.44 ± 0.1 g/cm ³
Solubility	Soluble in DMSO

Rolipram (Representative PDE4 Inhibitor)

Rolipram is a well-studied PDE4 inhibitor that shares a similar mechanism of action with **L791943**. Its properties are provided here for comparative and illustrative purposes.

Property	Value
IUPAC Name	4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one ^[1]
Molecular Formula	C ₁₆ H ₂₁ NO ₃ ^[1]
Molecular Weight	275.34 g/mol ^[1]
CAS Number	61413-54-5 ^[1]
Physical State	Solid
Solubility	Soluble in DMSO (55 mg/mL) and Ethanol ^[2]

Spectroscopic Data (Representative: Rolipram)

Detailed experimental spectroscopic data for **L791943** is not publicly available. The following tables present the available spectroscopic data for Rolipram.

Mass Spectrometry of Rolipram

Technique	Key Peaks (m/z)
GC-MS	Data available, specific peak information not detailed in the provided search results.[1]
MS-MS	131.05086 (100%), 208.09796 (93.44%), 191.07103 (87.70%), 163.0752 (74.67%), 276.15958 (52.49%)[1]

Infrared (IR) Spectroscopy of Rolipram

Technique	Source
FTIR	KBr pellet, data available from Forensic Spectral Research.[1]
ATR-IR	Neat, data available from Forensic Spectral Research.[1]

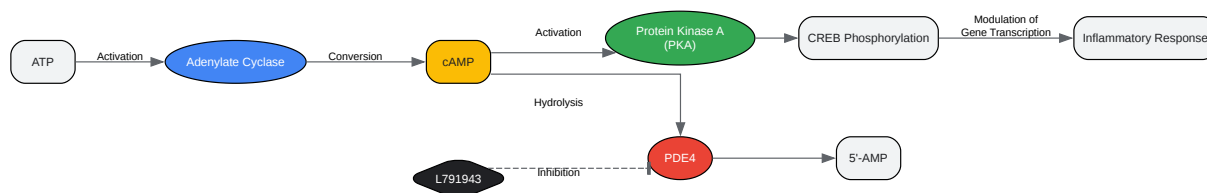
Note: Specific peak assignments for IR spectra are not provided in the search results but are available through the referenced sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Rolipram

While specific experimental ^1H and ^{13}C NMR spectra for Rolipram were not found in the search results, predicted spectra are available through databases such as DrugBank.[3]

Signaling Pathway of PDE4 Inhibition

L791943, as a PDE4 inhibitor, modulates the cyclic AMP (cAMP) signaling pathway. The following diagram illustrates this mechanism.



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Caption: PDE4 Inhibition Signaling Pathway.

Experimental Protocols

Specific experimental protocols detailing the use of **L791943** are not publicly available. The following is a representative protocol for a cell-based PDE4 inhibition assay using Rolipram, which can be adapted for other PDE4 inhibitors.

Cell-Based PDE4 Inhibition Assay

This protocol is based on a method for high-throughput screening of PDE4 inhibitors in a 1536-well plate format.^[4]

Objective: To determine the in-vitro efficacy of a test compound in inhibiting PDE4 activity in a cellular context.

Materials:

- HEK293 cell line stably co-expressing a TSH receptor and a cyclic nucleotide-gated (CNG) cation channel.
- DMEM medium supplemented with 10% FBS, penicillin, and streptomycin.
- Membrane potential dye.
- Rolipram (as a positive control).

- Test compound (e.g., **L791943**) dissolved in DMSO.
- 1536-well black, clear-bottom tissue culture plates.

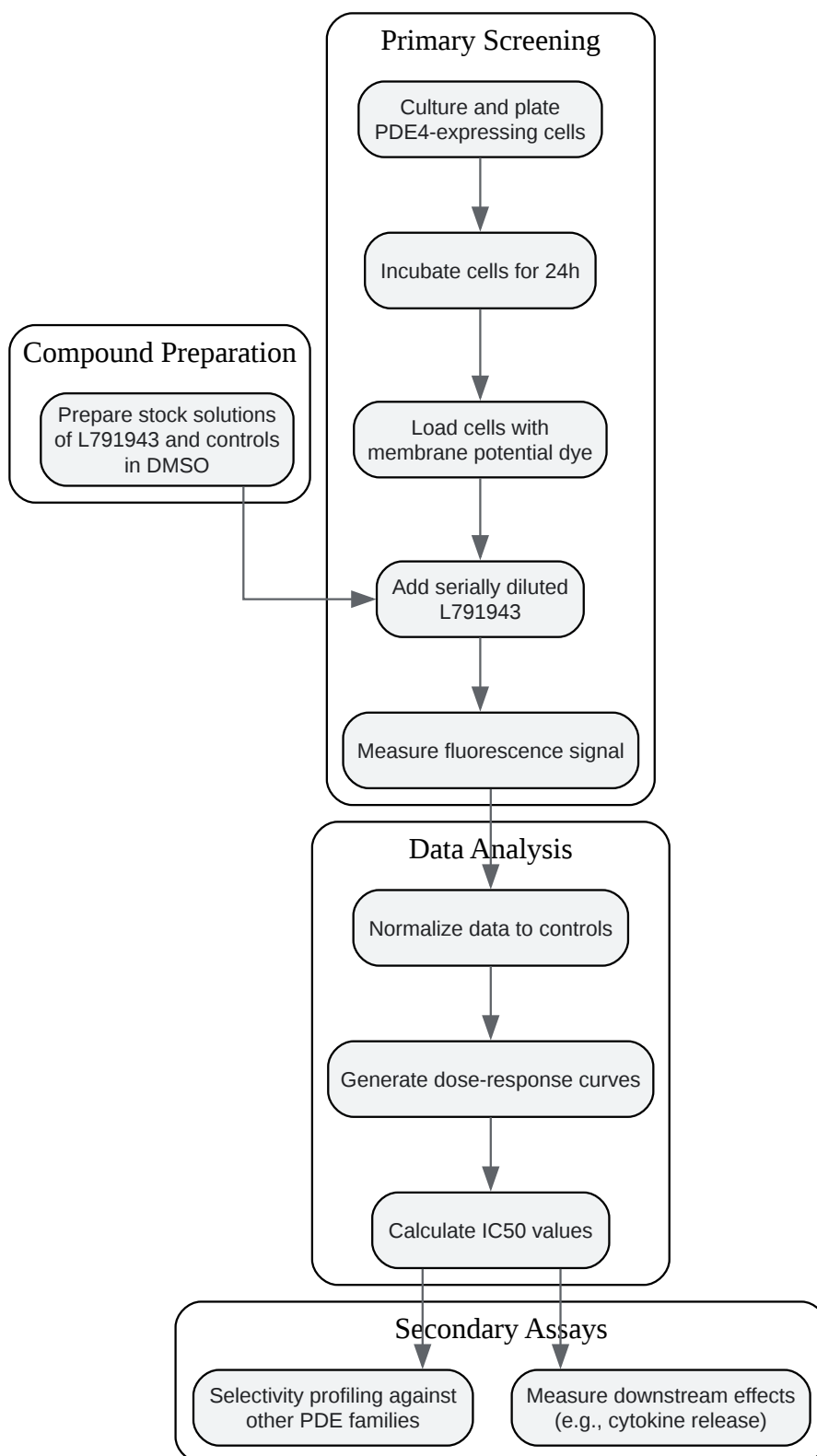
Procedure:

- Cell Plating: Dispense 3 μ L of the cell suspension (1000 cells/well) into the 1536-well plates.
- Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
- Dye Loading: Add 3 μ L of the membrane potential dye to each well and incubate for 1 hour at room temperature.
- Compound Addition: Add 23 nL of the test compound or Rolipram solution in DMSO to the assay plates. For dose-response curves, a serial dilution of the compound is prepared.
- Signal Measurement: After a 30-60 minute incubation with the compounds, measure the fluorescence signal using a plate reader. Inhibition of PDE4 leads to an accumulation of cAMP, opening of CNG channels, and a change in membrane potential detected by the dye.

Data Analysis: The activity of the test compound is calculated as a percentage of the inhibition observed with a saturating concentration of Rolipram (positive control). The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is determined by fitting the dose-response data to a four-parameter logistic equation.^[4]

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing a PDE4 inhibitor.



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Caption: General Experimental Workflow for a PDE4 Inhibitor.

Conclusion

L791943 is a potent inhibitor of PDE4, a key enzyme in the cAMP signaling pathway. While specific structural and extensive experimental data for **L791943** are not widely available in the public domain, its mechanism of action is well-understood through the study of other PDE4 inhibitors like Rolipram. The provided information and representative data offer a comprehensive technical overview for researchers and drug development professionals interested in this class of compounds. Further investigation into the specific properties of **L791943** would require access to proprietary data or further dedicated experimental studies.

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References

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